1,2-Cyclohexanedione

Übersicht

Beschreibung

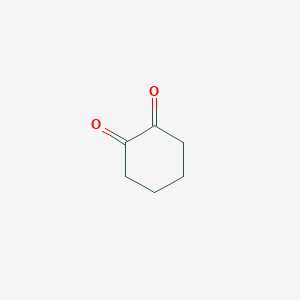

1,2-Cyclohexanedione (C₆H₈O₂, molecular weight: 112.13 g/mol) is a cyclic α-diketone with two ketone groups at the 1,2-positions of a cyclohexane ring . It is synthesized via the selenium dioxide oxidation of cyclohexanone . This compound is a primary metabolite in organisms ranging from bacteria to humans and plays roles in biochemical processes such as protein modification through its reaction with arginine residues . Its ability to selectively block arginyl bonds in proteins has made it a critical reagent in studying protein structure and function . The compound exhibits keto-enol tautomerization, a property extensively studied computationally and experimentally, which influences its reactivity in organic synthesis and biological systems .

Vorbereitungsmethoden

Traditional Oxidation of Cyclohexanone

The oxidation of cyclohexanone remains a foundational method for synthesizing 1,2-cyclohexanedione. Early approaches employed selenium dioxide (SeO₂) in ethanolic solutions, achieving moderate yields (50–60%) but generating toxic byproducts . A改良 approach by Liu Zonglin et al. replaced SeO₂ with ferric chloride (FeCl₃) after bromination of cyclohexanone, yielding 54.2% . However, this method produced iron sludge, complicating waste management and limiting industrial adoption .

Recent advancements focus on hydrogen peroxide (H₂O₂) as a greener oxidant. For example, a 2025 study demonstrated that combining H₂O₂ with cuprous iodide (CuI) and a bipyridine ligand at 60°C achieved 92.9% yield with minimal byproducts . The reaction mechanism involves in situ generation of hydroxyl radicals, selectively oxidizing cyclohexanone’s α-position .

Condensation-Hydrolysis of Alkoxide Esters

A novel method avoids cyclohexanone entirely, using sodium alkoxide, oxalate esters, and adipate esters in a two-step condensation-hydrolysis sequence . Key advantages include:

-

No toxic catalysts (e.g., SeO₂ or FeCl₃).

-

Scalability due to inexpensive reagents like methanol or ethanol as solvents .

-

Condensation of sodium methoxide, dimethyl oxalate, and dimethyl adipate at 90°C for 4 hours.

-

Hydrolysis with HCl (pH 2) at 90°C for 2 hours.

-

Distillation to isolate this compound (86% yield).

This method’s efficiency and low environmental impact make it superior to traditional oxidation routes for industrial applications .

Metal-Free Oxidation Using TEMPO

A 2025 breakthrough introduced a TEMPO-mediated oxidative cascade for converting cyclohexanones to catechols, with this compound as a key intermediate . While primarily designed for catechol synthesis, optimizing reaction conditions (e.g., acidic media, excess H₂O₂) shifted selectivity toward the diketone. Advantages include:

-

No metal catalysts , reducing purification steps.

-

Broad substrate compatibility, including substituted cyclohexanones .

However, yields for this compound specifically remain unreported, necessitating further study .

Comparative Analysis of Methods

Table 1: Key Preparation Methods of this compound

Table 2: Industrial Viability Assessment

| Method | Cost (Reagents) | Scalability | Purification Complexity |

|---|---|---|---|

| SeO₂ Oxidation | High | Low | High |

| Alkoxide Condensation | Low | High | Low |

| CuI/H₂O₂ Oxidation | Moderate | Moderate | Moderate |

| TEMPO-Mediated | High | Low | Low |

Analyse Chemischer Reaktionen

Condensation Reactions with Diamines

1,2-Cyclohexanedione reacts with 1,2-diamines to form diaza heterocycles, which serve as precursors for pharmacologically active compounds .

| Substrate | Reagent/Conditions | Product | Yield | Application |

|---|---|---|---|---|

| 1,2-Diamines | Room temperature, EtOH | Diazepine derivatives | 75-90% | Anticancer drug intermediates |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the diamine’s amino groups on the diketone’s carbonyl carbons, followed by cyclization and dehydration .

Coordination Chemistry and Cycloisomerization

This diketone acts as a ligand in transition-metal catalysis, enabling cycloisomerization reactions .

| Substrate | Catalyst System | Product | Selectivity |

|---|---|---|---|

| 1,6-Diynes | Rh(I)/Segphos + this compound | Bicyclic trienes | >95% |

| 1,7-Diynes | Same as above | Vinylpyrroles | 88% |

Key Findings :

-

This compound occupies vacant coordination sites on rhodium, stabilizing intermediates during cyclization .

-

Reactions proceed under mild conditions (25–60°C) with low catalyst loading (2.5–10 mol%) .

Michael Addition Reactions

The compound participates in Michael additions with α,β-unsaturated substrates, expanding its utility in heterocycle synthesis .

| Substrate Type | Example | Product | Conditions |

|---|---|---|---|

| α,β-Unsaturated ketones | Chalcone derivatives | Spirocyclic compounds | K₂CO₃, THF, reflux |

| Terminal alkynes | Phenylacetylene | Propargylated adducts | DBU, DCM, 25°C |

Pharmacological Relevance :

Resulting spirocyclic structures show antitumor activity in preliminary assays .

Enzymatic Cleavage by CDH

The enzyme cyclohexane-1,2-dione hydrolase (CDH) catalyzes the biodegradation of this compound in Azoarcus bacteria .

| Parameter | Value |

|---|---|

| Enzyme Specificity | Strict for 1,2-dione configuration |

| Cofactors | ThDP, Mg²⁺, FAD |

| Products | 6-Oxohexanoate → Adipate |

| k<sub>cat</sub> | 12.4 ± 0.8 s⁻¹ |

Biodegradation Pathway :

Biochemical Interactions with Proteins

This compound selectively modifies arginine residues in proteins under alkaline conditions .

| Target Residue | Reaction | Functional Consequence |

|---|---|---|

| Arginine | Guanidino group modification | Alters enzyme activity |

| Lysine | No reaction | – |

Applications :

This comprehensive analysis underscores this compound’s dual role as a synthetic building block and biochemical probe, with reactivity patterns spanning organic synthesis, catalysis, and enzymology.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1. Ligand Formation

1,2-Cyclohexanedione serves as a precursor for synthesizing various ligands, particularly diimine and dioxime ligands. These ligands are crucial in coordination chemistry and catalysis, facilitating metal ion complexation and enhancing reaction selectivity. The compound can condense with 1,2-diamines to form diaza heterocycles, which have potential applications in medicinal chemistry and materials science .

2. Oxidation Reactions

The compound is also involved in oxidation reactions. For example, it can be produced through the oxidation of cyclohexanone using selenium dioxide. This reaction pathway is significant in organic synthesis, allowing for the generation of valuable intermediates .

Biochemical Applications

1. Enzyme Substrate

CHD is utilized as a substrate for studying cyclohexane-1,2-dione hydrolase (CDH), an enzyme that plays a role in the anaerobic degradation of alicyclic compounds. This enzyme catalyzes the conversion of CHD into 6-oxohexanoate, which is further metabolized to adipate using NAD as an electron acceptor. Understanding this enzymatic pathway has implications for bioremediation and the development of sustainable chemical processes .

2. Antimicrobial Activity

Research has indicated that CHD-modified peptides retain antimicrobial properties against various pathogens. The modification enhances the peptides' efficacy by altering their interaction with bacterial membranes, making them a subject of interest for developing new antimicrobial agents .

Environmental Science

1. Role in Hydrocarbon Oxidation

CHD has been identified as an intermediate in the oxidation of cyclohexane and toluene. Studies suggest that it participates in forming reactive oxygen species that can lead to further oxidation products. This property is vital for understanding the environmental fate of hydrocarbons and developing strategies for pollution mitigation .

Case Studies

Wirkmechanismus

The mechanism of action of 1,2-cyclohexanedione involves its ability to form stable enol and diketo forms. The enol form is about 1 kcal/mol more stable than the diketo form . This stability allows it to participate in various chemical reactions, including condensation and coordination reactions. The molecular targets and pathways involved include coordination sites in metal complexes and reactive sites in organic molecules.

Vergleich Mit ähnlichen Verbindungen

Structural Isomers: 1,3-Cyclohexanedione and 1,4-Cyclohexanedione

- Reactivity in Organic Synthesis: 1,2-Cyclohexanedione reacts with carbonitriles to form chromenoquinoline derivatives, while 1,3-cyclohexanedione under similar conditions yields distinct products (e.g., fused heterocycles) . 1,4-Cyclohexanedione participates in asymmetric Michael additions and tandem reactions with nitroalkenes, enabling the construction of bicyclo[3.2.1]octane structures, a scaffold found in bioactive molecules .

- Keto-Enol Tautomerization: The position of ketone groups affects tautomeric equilibria. This compound predominantly exists in the diketo form, whereas 1,3- and 1,4-isomers exhibit enhanced enolization due to conjugation stabilization, influencing their participation in reactions like α-alkylation .

Substituted Derivatives

- Halogenated Derivatives (e.g., 2-Chlorocyclohexanone): Enzymes like CibADH and ThpADH show higher activity toward α-halogenated cyclohexanones (e.g., 2-chloro- and 2-bromocyclohexanone) compared to this compound, while DecADH exhibits reduced activity, highlighting substrate specificity in biocatalysis .

- Fluorinated Derivatives (e.g., Octafluoro-1,2-cyclohexanedione) :

Electron-withdrawing fluorine atoms (C₆O₂F₈, molecular weight: 256.05 g/mol) alter electronic properties, likely stabilizing the diketo form and modifying chelation or catalytic behavior .

Other Cyclic Diketones

- Cyclopentanedione: Smaller ring size increases ring strain, enhancing keto-enol tautomerization rates compared to this compound .

- Butanedione (2,3-Butanedione) :

A linear diketone, butanedione reacts with arginine residues reversibly in the presence of borate, unlike this compound, which forms stable adducts under alkaline conditions .

Key Data Tables

Table 1: Physical and Chemical Properties

Table 2: Enzymatic Activity Comparison

| Substrate | CibADH Activity | ThpADH Activity | DecADH Activity |

|---|---|---|---|

| This compound | ++ | ++ | ++ |

| 2-Chlorocyclohexanone | +++ | +++ | + |

Biologische Aktivität

1,2-Cyclohexanedione, also known as cyclohexan-1,2-dione, is a cyclic diketone that has garnered attention for its diverse biological activities. This compound is a primary metabolite found in various organisms and plays significant roles in metabolic pathways. This article explores the biological activity of this compound, focusing on its antibacterial properties, interactions with biomolecules, and potential therapeutic applications.

This compound has the molecular formula and exists in a cyclic structure with two ketone functional groups. Its chemical structure allows it to participate in various biochemical reactions, making it a versatile compound in both synthetic and biological contexts.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. For instance, research involving synthesized metal complexes of cyclohexanedione derivatives showed moderate antibacterial activity against several strains of bacteria, including Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium . The ligands derived from cyclohexanedione were tested against these pathogens, revealing that some complexes had comparable effectiveness to traditional antibiotics like ampicillin.

Table 1: Antibacterial Activity of Cyclohexanedione Derivatives

| Compound | Bacteria Tested | Activity Level |

|---|---|---|

| Cyclohexane-1,3-dione | E. coli ATCC 25922 | Moderate |

| Cyclohexane-1,3-dione complexes | S. aureus ATCC 25923 | Medium |

| Cyclohexane-1,3-dione derivatives | Salmonella typhimurium CCM 583 | Moderate |

Interaction with Biomolecules

The interaction of this compound with biomolecules has been studied extensively. In particular, it has been shown to modify amino acids such as arginine through condensation reactions. This reaction results in the formation of new α-amino acids which can potentially alter protein function and activity . Such modifications may have implications for understanding metabolic pathways and developing therapeutic agents.

Therapeutic Applications

This compound's role as a precursor in the synthesis of potential anti-diabetic drugs highlights its importance in medicinal chemistry. The compound's ability to stabilize certain biological processes makes it a candidate for further exploration in drug development .

Case Study: Antidiabetic Potential

A study focused on the synthesis of derivatives from this compound demonstrated their potential as anti-diabetic agents. These derivatives were shown to enhance insulin sensitivity and reduce blood glucose levels in animal models . This suggests that further research into the pharmacological properties of cyclohexanedione derivatives could yield valuable treatments for diabetes.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 1,2-Cyclohexanedione, and how can purity be ensured?

The synthesis of this compound often faces challenges such as low yields and side reactions. A common approach involves oxidation of 1,2-cyclohexanediol, though this can lead to intermediates like 6-hydroxycaprolactone under basic conditions . To improve purity, researchers recommend using vacuum distillation (boiling point: 467.2 K ) and storing the compound at -20°C in dry conditions to prevent degradation . Chromatographic purification (e.g., HPLC) and characterization via NMR (δ 2.3–2.7 ppm for diketone protons) and mass spectrometry (m/z 112.128 ) are critical for verifying purity.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Gas chromatography-mass spectrometry (GC-MS) with polar columns and temperature gradients (e.g., 50–250°C ) is effective for analyzing volatile derivatives. Nuclear magnetic resonance (NMR) spectroscopy confirms the diketone structure, with distinct carbonyl signals at ~210 ppm in ¹³C NMR. Infrared (IR) spectroscopy identifies C=O stretching vibrations near 1700 cm⁻¹. For non-volatile samples, high-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended .

Q. How should this compound be stored to maintain stability in experimental settings?

Store solid this compound at -20°C in airtight, moisture-free containers to prevent hygroscopic degradation. For liquid formulations, avoid prolonged exposure to light and ensure centrifugation to redistribute settled particles after transport . Solubility in polar solvents like water, ethanol, and DMSO varies with concentration; pre-dilution in acetone or chloroform enhances dissolution .

Advanced Research Questions

Q. How does keto-enol tautomerism influence the reactivity of this compound in organic synthesis?

The equilibrium between diketone and enol forms governs nucleophilic reactivity. Under acidic conditions, the enol tautomer predominates, facilitating electrophilic substitutions (e.g., alkylation). In contrast, basic conditions stabilize the diketone, enabling condensation reactions. Kinetic studies using UV-Vis spectroscopy and isotopic labeling (e.g., deuterated solvents) can track tautomer dynamics .

Q. What experimental strategies resolve contradictions in reported thermodynamic data for this compound?

Discrepancies in properties like proton affinity (849.6 kJ/mol ) and solubility may arise from impurities or measurement techniques. Standardize protocols using NIST-validated methods (e.g., differential scanning calorimetry for melting points) and cross-validate with independent techniques like X-ray crystallography. For gas-phase studies, ensure ionization energy settings align with Hunter and Lias (1998) benchmarks .

Q. Why does this compound exhibit undesired side reactions during oxidation to adipic acid, and how can selectivity be improved?

Oxidation of this compound often yields byproducts via intramolecular Cannizzaro disproportionation. Using polyoxometalate catalysts (e.g., H₄PMo₁₁VO₄₀) under controlled pH minimizes esterification with residual diols. In situ monitoring via FTIR or Raman spectroscopy helps identify intermediates like 6-hydroxycaprolactone, enabling real-time optimization of reaction conditions .

Q. Methodological Considerations

Eigenschaften

IUPAC Name |

cyclohexane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-5-3-1-2-4-6(5)8/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILAIQUEIWYQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061101 | |

| Record name | 1,2-Cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow solidified mass or fragments; mp = 34-38 deg C; [Sigma-Aldrich MSDS], Solid | |

| Record name | 1,2-Cyclohexanedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19202 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-Cyclohexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

193.00 to 195.00 °C. @ 760.00 mm Hg | |

| Record name | 1,2-Cyclohexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

765-87-7 | |

| Record name | 1,2-Cyclohexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclohexanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-CYCLOHEXANEDIONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Cyclohexanedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane-1,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-CYCLOHEXANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75C1OVW0FJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-Cyclohexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

38 - 40 °C | |

| Record name | 1,2-Cyclohexanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031344 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.